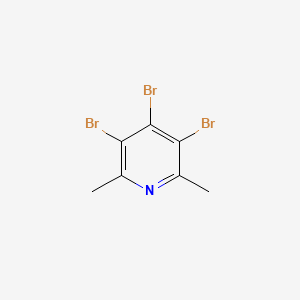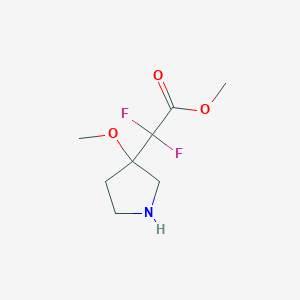
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MTU or ML-18 and has shown promising results in various studies.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the advantages of 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is its low toxicity and good bioavailability, making it suitable for use in various lab experiments. However, one of the limitations of this compound is its cost and availability, which can make it difficult to conduct large-scale experiments.
未来方向
There are several future directions for research on 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand its effects on cancer cells, inflammation, and cognitive function.
2. Development of new synthetic methods for the production of this compound to improve its availability and reduce its cost.
3. Studies on the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
4. Investigation of the potential use of this compound in other fields, such as agriculture and environmental science.
Conclusion:
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a promising compound that has shown potential applications in various fields. This compound has been extensively studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in other fields.
合成方法
The synthesis of 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves the reaction of 4-methoxyphenyl isocyanate with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be purified by various methods.
科学研究应用
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-16-9-6-14(11-12(16)3-10-17(21)22)20-18(23)19-13-4-7-15(24-2)8-5-13/h4-9,11H,3,10H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSDNEMOUPQSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990370.png)
![Tert-butyl 1-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2990371.png)
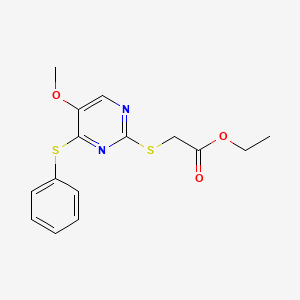
![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)
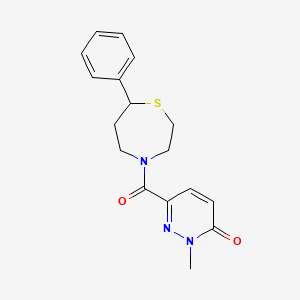
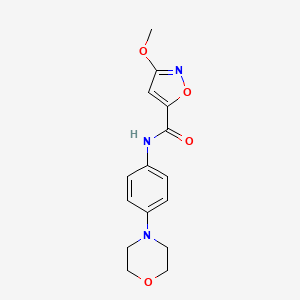
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)
![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)
